Dolutegravir Dolutegravir Dolutegravir is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid with the amino group of 2,4-difluorobenzylamine. Used (as its sodium salt) for treatment of HIV-1. It has a role as a HIV-1 integrase inhibitor. It is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide and a difluorobenzene. It is a conjugate acid of a dolutegravir(1-).
Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with:
Other HIV medicines in adults;
Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or
Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements.
Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell (INSTI). The effect of this drug has no homology in human host cells, which gives it excellent tolerability and minimal toxicity. Dolutegravir was developed by ViiV Healthcare and FDA-approved on August 12, 2013. On November 21, 2017, dolutegravir, in combination with rilpivirine, was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca.
Dolutegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of dolutegravir is as a HIV Integrase Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.
Dolutegravir is an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication.
See also: Dolutegravir Sodium (has salt form); Dolutegravir; rilpivirine (component of); Abacavir; dolutegravir; lamivudine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 1051375-16-6
VCID: VC0000889
InChI: InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
SMILES: CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.4 g/mol

Dolutegravir

CAS No.: 1051375-16-6

VCID: VC0000889

Molecular Formula: C20H19F2N3O5

Molecular Weight: 419.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Dolutegravir - 1051375-16-6

Description

Dolutegravir is an antiviral medication used primarily in the treatment of HIV-1 infections. It belongs to the class of integrase strand transfer inhibitors (INSTIs), which work by blocking the integration of viral DNA into the host cell's genome, thereby inhibiting viral replication . Developed by ViiV Healthcare, dolutegravir was approved by the FDA on August 12, 2013, and has since become a key component in various antiretroviral therapy regimens .

Mechanism of Action

Dolutegravir acts by inhibiting the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. This process is essential for the replication of the virus. By blocking the strand transfer step, dolutegravir effectively prevents the integration of viral DNA, thus inhibiting viral replication . Its mechanism of action is highly specific to the viral integrase enzyme, resulting in minimal toxicity to human cells .

Pharmacokinetics and Efficacy

Dolutegravir has a favorable pharmacokinetic profile, characterized by a prolonged intracellular half-life. This allows for once-daily dosing without the need for pharmacokinetic boosting agents, making it convenient for patients . It also exhibits a high genetic barrier to resistance, which is advantageous compared to other INSTIs . Clinical trials have shown that dolutegravir is effective in both treatment-naïve and treatment-experienced patients, including those with resistance to other integrase inhibitors .

Clinical Use and Formulations

Dolutegravir is available under several brand names, including Tivicay, Juluca, and Triumeq, often in combination with other antiretroviral drugs . It has been recommended by the World Health Organization (WHO) as a preferred first-line and second-line treatment for HIV-1 infections due to its efficacy and tolerability . Dolutegravir-based regimens have shown superior viral suppression and immunological recovery compared to other treatments like efavirenz .

Safety and Tolerability

Dolutegravir is generally well-tolerated, with fewer side effects compared to some other antiretroviral drugs. It does not require pharmacological enhancement and can be taken without regard to meals, enhancing patient adherence . Common side effects are mild and include insomnia, headache, and fatigue .

Efficacy in Treatment-Naïve Patients

  • Viral Suppression: Dolutegravir has demonstrated high efficacy in achieving viral suppression in treatment-naïve patients, often superior to other regimens .

  • Immunological Recovery: It also supports significant immunological recovery, as measured by CD4 cell count increases .

Efficacy in Treatment-Experienced Patients

  • Resistance Profile: Dolutegravir has a high genetic barrier to resistance, making it effective even in patients with resistance to other integrase inhibitors .

  • Clinical Trials: The VIKING trials showed that dolutegravir can achieve viral suppression in patients with resistance to other INSTIs .

Pediatric Use

While dolutegravir is not currently recommended for neonates, there is ongoing development of pediatric formulations. The advent of dolutegravir-based treatments has impacted the demand for other pediatric HIV formulations .

Comparison with Other INSTIs

CharacteristicDolutegravirRaltegravirElvitegravir
Dosing FrequencyOnce dailyTwice dailyOnce daily
Pharmacokinetic BoostingNot requiredNot requiredRequired
Resistance BarrierHighLowerLower
Common Side EffectsMildMildMild

This table highlights the favorable pharmacokinetic profile and resistance barrier of dolutegravir compared to other INSTIs .

CAS No. 1051375-16-6
Product Name Dolutegravir
Molecular Formula C20H19F2N3O5
Molecular Weight 419.4 g/mol
IUPAC Name (3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Standard InChI InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Standard InChIKey RHWKPHLQXYSBKR-BMIGLBTASA-N
Isomeric SMILES C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
SMILES CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Canonical SMILES CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Appearance Solid powder
Melting Point 190-193ºC
Purity > 98%
Solubility Slightly soluble
Synonyms GSK1349572;GSK 1349572
Reference 1. AIDS. 2010 Nov 13;24(17):2753-5. doi: 10.1097/QAD.0b013e32833f9e36. In-vitro phenotypic susceptibility of HIV-2 clinical isolates to the integrase inhibitor S/GSK1349572. Charpentier C(1), Larrouy L, Collin G, Damond F, Matheron S, Chêne G, Nie T, Schinazi R, Brun-Vézinet F, Descamps D; French ANRS HIV-2 Cohort (ANRS CO 05 VIH-2). Author information: (1)Assistance Publique-Hôpitaux de Paris, Hôpital Bichat-Claude Bernard, Université Paris-Diderot, France. In this study of nine clinical isolates obtained from integrase inhibitor-naïve HIV-2-infected patients, the median EC₅₀ value for the new integrase inhibitor S/GSK1349572 was 0.8 nM (range 0.2-1.4), and is similar to HIV-1 reference strains. We found a seven-, 13- and 18-fold increase in EC₅₀ values to S/GSK1349572 for the HIV-2 double (T97A + Y143C; G140S + Q148R) and triple (G140T + Q148R + N155H) mutants, respectively, obtained from two raltegravir-experienced patients. 2. J Acquir Immune Defic Syndr. 2010 Nov;55(3):365-7. doi: 10.1097/QAI.0b013e3181e67909. Lack of interaction between the HIV integrase inhibitor S/GSK1349572 and tenofovir in healthy subjects. Song I(1), Min SS, Borland J, Lou Y, Chen S, Ishibashi T, Wajima T, Piscitelli SC. Author information: (1)GlaxoSmithKline, Research Triangle Park, NC 27709, USA. BACKGROUND: The potential for a drug interaction between S/GSK1349572 and tenofovir disoproxil fumarate (TDF) was evaluated in an open-label, repeat dose, 3-period, drug-drug interaction study in healthy subjects. METHODS: S/GSK1349572 was administered at 50 mg once daily for 5 days (period 1) followed by a 6-day washout period. TDF 300 mg once daily was then administered for 7 days (period 2). The combination of S/GSK1349572 and TDF was then coadministered for 5 days (period 3). Pharmacokinetic parameters were determined and compared between periods. RESULTS: Fifteen subjects completed all periods and follow-up. S/GSK1349572 and TDF were generally well tolerated with few adverse events reported. No clinically significant trends in post-dose laboratory abnormalities, vital signs, or electrocardiogram values were noted. Pharmacokinetic parameters of S/GSK1349572 and tenofovir during combination therapy were similar to those when given alone, demonstrating no significant drug interaction. S/GSK1349572 geometric least squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were 1.01 (0.908, 1.11), 0.969 (0.867, 1.08), and 0.920 (0.816, 1.04), respectively. Tenofovir geometric least squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were 1.12 (1.01, 1.24), 1.09 (0.974, 1.23), and 1.19 (1.04, 1.35), respectively. CONCLUSION: S/GSK1349572 and TDF can be coadministered without dose adjustment. 3. Antimicrob Agents Chemother. 2010 Jan;54(1):254-8. doi: 10.1128/AAC.00842-09. Epub 2009 Nov 2. Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase inhibitor, in healthy volunteers. Min S(1), Song I, Borland J, Chen S, Lou Y, Fujiwara T, Piscitelli SC. Author information: (1)Infectious Diseases MDC, GlaxoSmithKline, 5 Moore Drive, Research Triangle Park, NC 27709, USA. S/GSK1349572 is a novel integrase inhibitor with potent in vitro anti-HIV activity, an in vitro resistance profile different from those of other integrase inhibitors, and favorable preclinical safety and pharmacokinetics (PK). Randomized, double-blind, placebo-controlled single-dose and multiple-dose, dose escalation studies evaluated the PK, safety, and tolerability of S/GSK1349572 for healthy subjects. In the single-dose study, two cohorts of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of 2, 5, 10, 25, 50, and 100 mg in an alternating panel design. In the multiple-dose study, three cohorts of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of 10, 25, and 50 mg once daily for 10 days. A cytochrome P450 3A (CYP3A) substudy with midazolam was conducted with the 25-mg dose. Laboratory testing, vital signs, electrocardiograms (ECGs), and PK sampling were performed at regular intervals. S/GSK1349572 was well tolerated. Most adverse events (AEs) were mild, with a few moderate AEs reported. Headache was the most common AE. No clinically significant laboratory trends or ECG changes were noted. PK was linear over the dosage range studied. The steady-state geometric mean area under the concentration-time curve over a dosing interval (AUC(0-tau)) and maximum concentration of the drug in plasma (C(max)) ranged from 16.7 microg.h/ml (coefficient of variation [CV], 15%) and 1.5 microg/ml (CV, 24%) at a 10-mg dose to 76.8 microg.h/ml (CV, 19%) and 6.2 microg/ml (CV, 15%) at a 50-mg dose, respectively. The geometric mean steady-state concentration at the end of the dosing interval (C(tau)) with a 50-mg dose was 1.6 microg/ml, approximately 25-fold higher than the protein-adjusted 90% inhibitory concentration (0.064 microg/ml). The half-life was approximately 15 h. S/GSK1349572 had no impact on midazolam exposure, indicating that it does not modulate CYP3A activity. The PK profile suggests that once-daily, low milligram doses will achieve therapeutic concentrations.
PubChem Compound 54726191
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator